![molecular formula C17H17N5O2S B12452568 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thiazolo-pyridine core, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of substituted (2-pyridylthio)phenylacetic acids under specific conditions . Another approach utilizes laser-assisted synthesis, which provides a solvent-free, metal-free, and base-free method with good yield and reduced reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts such as ytterbium(III) triflate .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted thiazolo-pyridine compounds with potential biological activities.
Applications De Recherche Scientifique
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to RNA sequences, blocking access to other molecules and modulating gene expression . This property makes it a valuable tool in reverse genetics and gene knockdown studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar thiazolo-pyridine core but differs in the substituents attached to the core.
2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Another related compound with a different substitution pattern.
Uniqueness
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of a morpholine ring, phenyl group, and thiazolo-pyridine core. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H17N5O2S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C17H17N5O2S/c18-21-16(23)12-10-13(11-4-2-1-3-5-11)19-15-14(12)25-17(20-15)22-6-8-24-9-7-22/h1-5,10H,6-9,18H2,(H,21,23) |
Clé InChI |
WQLOUYWWCYJSMT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
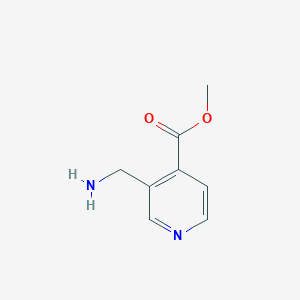
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
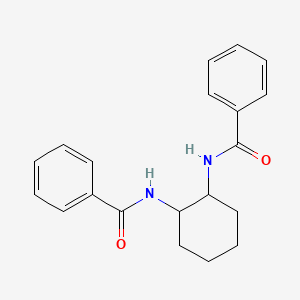
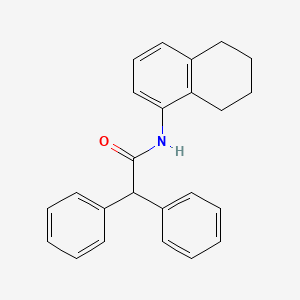
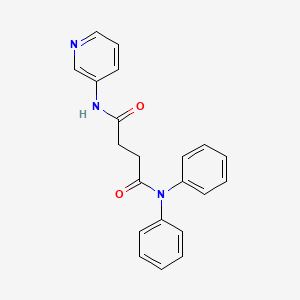
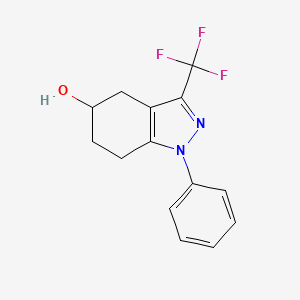

![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
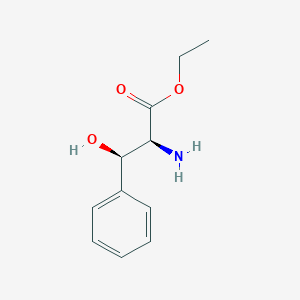
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
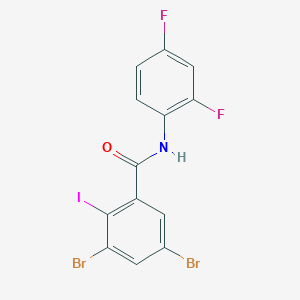
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
